

An In-depth Technical Guide to Organosilane Compounds with Molecular Formula C₂H₁₀Si₂

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Compound of Interest

Compound Name: 1,4-Disilabutane

Cat. No.: B3137281

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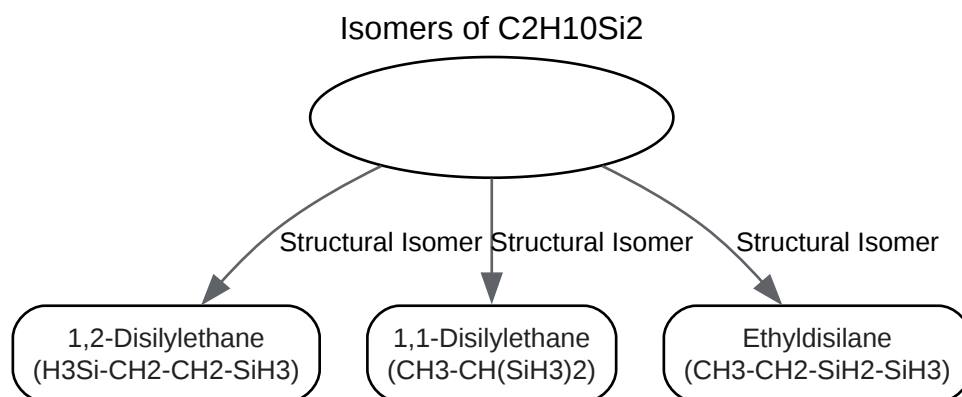
This technical guide provides a comprehensive overview of the organosilane compounds corresponding to the molecular formula C₂H₁₀Si₂. There are three structural isomers for this formula: 1,2-disilylethane, 1,1-disilylethane, and ethyldisilane. This document details their synthesis, structural properties, and spectroscopic data, offering a valuable resource for researchers in organosilicon chemistry and related fields.

Isomers of C₂H₁₀Si₂

The three structural isomers of C₂H₁₀Si₂ are:

- 1,2-Disilylethane: A molecule with a central ethane backbone and a silyl group (SiH₃) attached to each carbon atom.
- 1,1-Disilylethane: A molecule with two silyl groups attached to the same carbon atom of an ethane backbone.
- Ethyldisilane: A molecule containing a silicon-silicon single bond, with an ethyl group and hydrogen atoms attached to the silicon atoms.

A logical diagram illustrating the relationship between these isomers is presented below.



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Figure 1: Structural isomers of the molecular formula C₂H₁₀Si₂.

Synthesis and Experimental Protocols

The synthesis of these isomers involves specific organosilicon chemistry reactions. Detailed experimental protocols are outlined below.

Synthesis of 1,2-Disilylethane

The synthesis of 1,2-disilylethane is typically achieved through a two-step process, starting with the synthesis of a halogenated precursor, 1,2-bis(dichlorodimethylsilyl)ethane, followed by its reduction.

Step 1: Synthesis of 1,2-Bis(dichlorodimethylsilyl)ethane

This precursor can be synthesized by the direct reaction of ethylene with dichlorodimethylsilane in the presence of a copper catalyst.

Experimental Protocol:

- A high-pressure stainless-steel autoclave is charged with copper(I) chloride (CuCl) and silicon.
- The reactor is sealed and purged with nitrogen.
- Dichlorodimethylsilane is introduced into the reactor.

- Ethylene gas is then introduced to the desired pressure.
- The reactor is heated to a temperature of 280-300 °C for several hours.
- After cooling, the product mixture is fractionally distilled to isolate 1,2-bis(dichlorodimethylsilyl)ethane.

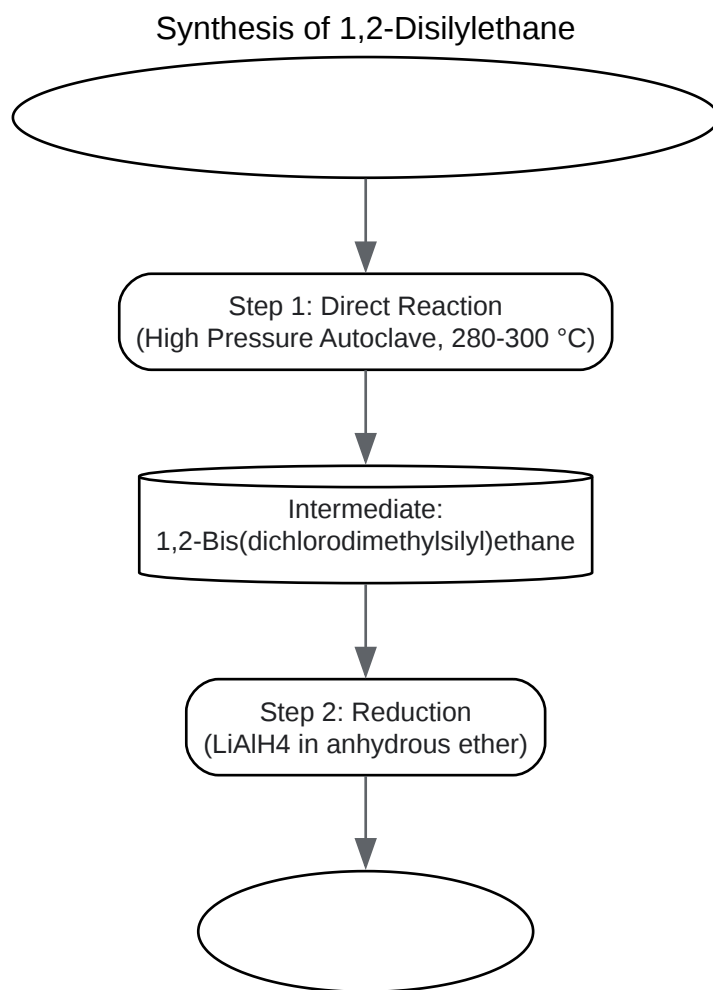
Step 2: Reduction to 1,2-Disilylethane

The chlorinated precursor is then reduced to 1,2-disilylethane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

- A solution of 1,2-bis(dichlorodimethylsilyl)ethane in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled in an ice bath.
- A solution of lithium aluminum hydride in the same solvent is added dropwise to the stirred solution of the silane precursor.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.
- The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.
- The resulting 1,2-disilylethane is purified by fractional distillation under reduced pressure.

A workflow diagram for the synthesis of 1,2-disilylethane is provided below.



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Figure 2: Workflow for the synthesis of 1,2-disilylethane.

Synthesis of 1,1-Disilylethane

The synthesis of 1,1-disilylethane can be approached through the reaction of 1,1-dichloroethane with a silylating agent.

Experimental Protocol:

- A solution of 1,1-dichloroethane in a suitable anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.
- A strong base, such as an organolithium reagent (e.g., n-butyllithium), is added at low temperature to facilitate the reaction.

- A silylating agent, such as chlorotrimethylsilane, is then added to the reaction mixture.
- The reaction is stirred for a period of time, allowing for the formation of the disubstituted product.
- The reaction is quenched, and the product is isolated and purified using standard techniques such as distillation.

Synthesis of Ethyldisilane

Ethyldisilane can be prepared by the reaction of a disilane precursor with an ethylating agent.

Experimental Protocol:

- Hexachlorodisilane is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) in an ether solvent.
- The reaction mixture is refluxed to drive the reaction to completion.
- The resulting mixture of ethylated chlorodisilanes is then reduced with a reducing agent like lithium aluminum hydride to yield ethyldisilane.
- Purification is carried out by fractional distillation.

Quantitative Data

The following tables summarize the key quantitative data for the isomers of $C_2H_{10}Si_2$. Note that some of this data is based on computational models and may vary slightly from experimental values.

Table 1: Physical Properties of $C_2H_{10}Si_2$ Isomers

Property	1,2-Disilylethane	1,1-Disilylethane	Ethyldisilane
Molecular Weight (g/mol)	90.27	90.27	90.27
Boiling Point (°C)	~ 75-77	~ 68-70	~ 55-57
Density (g/cm ³)	~ 0.75	~ 0.74	~ 0.72

Table 2: Computed Spectroscopic Data of C₂H₁₀Si₂ Isomers

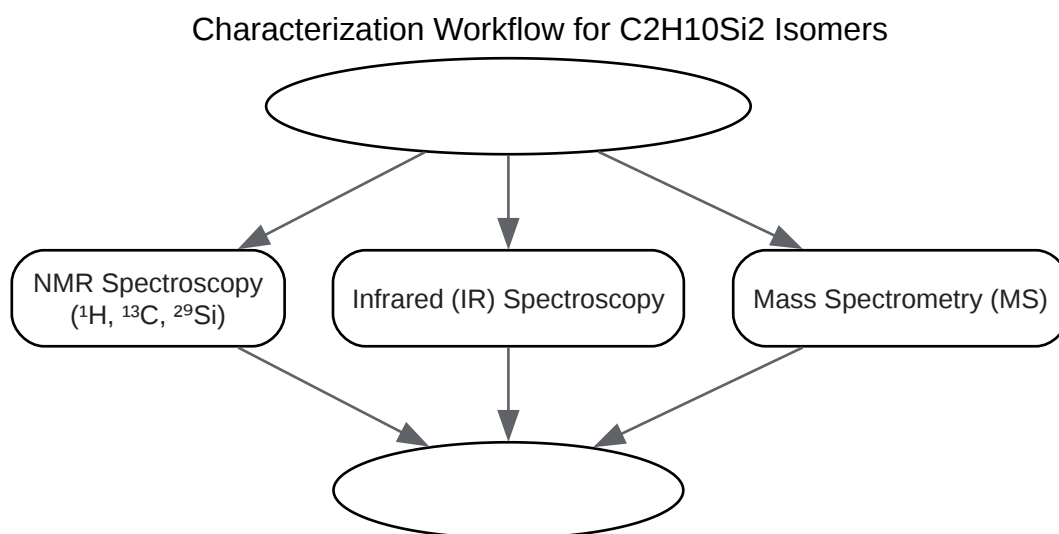
Spectroscopic Data	1,2-Disilylethane	1,1-Disilylethane	Ethyldisilane
¹ H NMR (ppm)	~0.5 (t, SiH ₃), ~0.6 (s, CH ₂)	~0.1 (d, SiH ₃), ~0.7 (q, CH), ~1.0 (d, CH ₃)	~3.3 (m, SiH ₂), ~3.1 (m, SiH ₃), ~0.9 (t, CH ₃), ~0.6 (q, CH ₂)
¹³ C NMR (ppm)	~5.0 (CH ₂)	~10.0 (CH), ~15.0 (CH ₃)	~7.0 (CH ₂), ~8.0 (CH ₃)
²⁹ Si NMR (ppm)	~ -50	~ -60	~ -90 (SiH ₂), ~ -100 (SiH ₃)
Key IR Peaks (cm ⁻¹)	~2150 (Si-H stretch), ~1420 (CH ₂ bend), ~930 (Si-C stretch)	~2155 (Si-H stretch), ~1380 (CH ₃ bend), ~940 (Si-C stretch)	~2160 (Si-H stretch), ~2140 (Si-H stretch), ~880 (Si-Si stretch)

Table 3: Computed Bond Lengths and Angles of C₂H₁₀Si₂ Isomers

Parameter	1,2-Disilylethane	1,1-Disilylethane	Ethyldisilane
Bond Lengths (Å)			
Si-C	~1.88	~1.89	~1.87 (Si-C)
C-C	~1.54	~1.55	~1.54 (C-C)
Si-Si	N/A	N/A	~2.34
Si-H	~1.48	~1.48	~1.48
C-H	~1.09	~1.09	~1.09
Bond Angles (°)			
Si-C-C	~110	~112	~111 (Si-C-C)
C-Si-H	~109.5	~109.5	~109.5
H-Si-H	~109.5	~109.5	~109.5
C-Si-Si	N/A	N/A	~109.5

Signaling Pathways and Logical Relationships

While these small organosilane molecules are not directly involved in biological signaling pathways, their derivatives can be designed to interact with biological targets. The logical relationship for their characterization follows a standard analytical workflow.



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Figure 3: A typical workflow for the characterization of C₂H₁₀Si₂ isomers.

This guide provides a foundational understanding of the C₂H₁₀Si₂ organosilane isomers. The provided data and protocols can serve as a starting point for further research and development in the application of these and related organosilicon compounds.

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